molecular formula C13H16N4OS2 B2666047 1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea CAS No. 488802-71-7

1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea

Cat. No. B2666047
M. Wt: 308.42
InChI Key: YPAPUGULHMGCLV-UHFFFAOYSA-N
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Description

The compound “1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The type of substitution reaction in the final step is determined by two-dimensional (2D) NMR due to thione-thiol tautomerism in the intermediate compound .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This heterocyclic core is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad range of biological activities due to their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,3,4-thiadiazole derivatives have been designed and synthesized as sorafenib analogs, which are known anticancer agents . These compounds have been evaluated for their in vitro cytotoxicity effects against different human cancer cells .
  • Methods of Application : The compounds were synthesized and their cytotoxicity effects were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .
  • Results or Outcomes : Most of the compounds significantly prevented the proliferation of tested cancer cells. In particular, certain derivatives showed promising activities, especially against Hela cancer cells .

Antinociceptive Agents

  • Scientific Field : Pharmacology
  • Summary of Application : New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system .
  • Methods of Application : The effects of these compounds against mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests .
  • Results or Outcomes : The results of these tests are not specified in the available literature .

Antimicrobial Agents

  • Scientific Field : Microbiology
  • Summary of Application : 1,3,4-thiadiazole derivatives have shown a broad range of therapeutic activities including antimicrobial properties . These compounds have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
  • Methods of Application : The antimicrobial activity of these compounds is typically evaluated using in vitro assays against a variety of bacterial strains .
  • Results or Outcomes : The specific results of these tests are not specified in the available literature .

Antifungal Agents

  • Scientific Field : Mycology
  • Summary of Application : 1,3,4-thiadiazole derivatives have also been reported to possess antifungal properties . These compounds can disrupt the processes related to DNA replication, which allows them to inhibit the growth of fungal cells .
  • Methods of Application : The antifungal activity of these compounds is typically evaluated using in vitro assays against a variety of fungal strains .
  • Results or Outcomes : The specific results of these tests are not specified in the available literature .

Antimycobacterial Agents

  • Scientific Field : Microbiology
  • Summary of Application : 1,3,4-thiadiazole derivatives have shown a broad range of therapeutic activities including antimycobacterial properties . These compounds have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
  • Methods of Application : The antimycobacterial activity of these compounds is typically evaluated using in vitro assays against a variety of bacterial strains .
  • Results or Outcomes : The specific results of these tests are not specified in the available literature .

Antidepressant Agents

  • Scientific Field : Pharmacology
  • Summary of Application : 1,3,4-thiadiazole derivatives have also been reported to possess antidepressant properties . These compounds can affect the processes related to neurotransmitter release and reuptake, which allows them to modulate mood and emotional states .
  • Methods of Application : The antidepressant activity of these compounds is typically evaluated using in vivo assays such as the forced swim test and tail suspension test .
  • Results or Outcomes : The specific results of these tests are not specified in the available literature .

properties

IUPAC Name

1-(4-methylphenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAPUGULHMGCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea

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